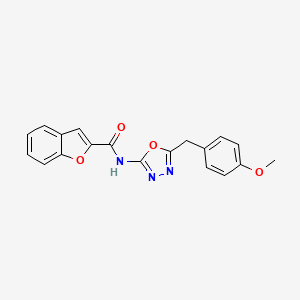![molecular formula C23H24N4O2 B2504742 1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900892-46-8](/img/structure/B2504742.png)
1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of various starting materials such as ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, leading to the formation of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . Another method includes the thermal fusion of enamines with ureas to yield pyrido[4,3-d]pyrimidine-2,4-diones . These methods provide a foundation for the synthesis of the compound of interest, suggesting that similar reactions could be employed for its synthesis.
Molecular Structure Analysis
The structure of synthesized compounds is confirmed using techniques such as NMR 1H spectroscopy and elemental analysis. The aromatic protons of the pyrido-pyrimidine nuclei and benzilamide fragments exhibit characteristic shifts in the NMR spectra, which are indicative of their molecular structure . These analytical techniques are essential for confirming the molecular structure of the compound "1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide".
Chemical Reactions Analysis
The chemical modification of the pyridine moiety, such as the displacement of the methyl group, has been explored to optimize the biological properties of related compounds . This suggests that similar modifications could be applied to the compound of interest to enhance its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their analgesic properties, have been evaluated using pharmacological screening models like the "acetic acid writhings" model . The analgesic properties of these compounds are influenced by the structure of the benzylamide fragment, indicating that the physical and chemical properties of the compound of interest may also be affected by its structural components .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One study discusses the synthesis and the study of antimicrobial activity of compounds similar to the query compound, highlighting their effectiveness against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. The compounds were found to be more active than reference drugs, indicating their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Analgesic Properties Enhancement
Another study focused on enhancing the analgesic properties of pyridopyrimidine compounds through chemical modification, suggesting the possibility of optimizing biological properties for better therapeutic outcomes (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antihypertensive and Anti-inflammatory Activities
Research into dihydropyrimidines has revealed their potential in synthesizing molecules with antihypertensive activity, offering new insights into the structure-activity relationship (Rana, Kaur, & Kumar, 2004). Additionally, novel benzodifuranyl derivatives, including similar pyrimidine structures, have been synthesized and shown to have significant anti-inflammatory and analgesic activities, indicating their potential as COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity
The synthesis and cytotoxic activity of certain derivatives bearing cationic side chains have been explored, showing promise against in vivo subcutaneous tumors in mice, highlighting the therapeutic potential of these compounds in cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Propiedades
IUPAC Name |
6-benzyl-N-butyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-4-12-24-22(28)19-13-18-21(26(19)15-17-8-6-5-7-9-17)25-20-11-10-16(2)14-27(20)23(18)29/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXVAVAGCYRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

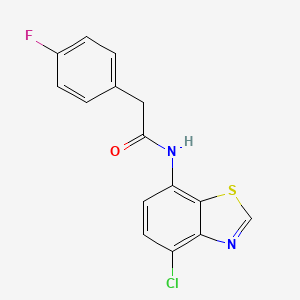
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)
![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)
![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)
![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)
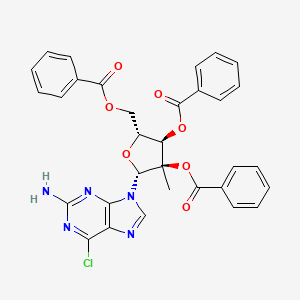
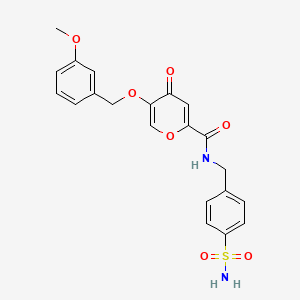

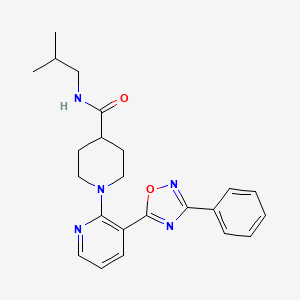
![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

